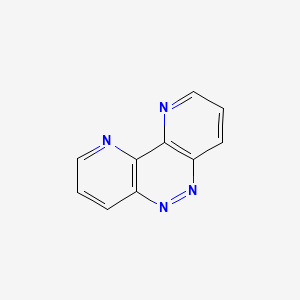

4,5,9,10-Tetraazaphenanthrene

説明

Historical Context and Early Research Directions

The specific historical development of 4,5,9,10-tetraazaphenanthrene is not extensively documented in isolation. Its investigation is situated within the broader scientific exploration of nitrogen-containing heterocyclic compounds and polyazaaromatic systems that gained momentum in the latter half of the 20th century. Early research on related aza-phenanthrene isomers, such as the synthesis of 2,7,9,10-tetraazaphenanthrene derivatives in the 1980s, highlights the general interest in this class of molecules. researchgate.net The initial focus for such compounds typically revolved around their synthesis, characterization, and the fundamental understanding of how the introduction of multiple nitrogen atoms into an aromatic framework alters their chemical and physical properties compared to the parent hydrocarbon.

Significance of the Tetraazaphenanthrene Moiety in Contemporary Chemistry

The contemporary significance of the this compound (taphen) moiety lies in its role as a "redox non-innocent" ligand in coordination chemistry. researchgate.netnih.gov Unlike innocent ligands that simply bind to a metal center, a redox non-innocent ligand can actively participate in the redox chemistry of the resulting complex, often by storing or transferring electrons.

The taphen ligand has been shown to act as a two-electron reservoir. researchgate.netnih.gov This capability is crucial in the design of novel heterobimetallic and heterotrimetallic complexes. In these systems, taphen can bridge different metal centers, such as a lanthanide and a transition metal, and mediate electronic communication between them. researchgate.netacs.orgnih.gov By accepting and donating electrons, the taphen ligand can drastically modify the electronic structure of the complex, which in turn tunes the stability and reactivity of the metal centers. acs.orgnih.gov This ability to modulate the properties of organometallic frameworks is of high potential interest for applications in reductive chemistry and catalysis. researchgate.netnih.gov

Overview of Key Research Areas Pertaining to this compound

Research focused specifically on this compound is concentrated in the field of Coordination and Organometallic Chemistry . The unique structure of taphen makes it an excellent tetradentate ligand for creating complex molecular architectures.

Key research findings include:

Synthesis of Heterometallic Complexes: The taphen ligand has been successfully used to synthesize novel heterobimetallic complexes containing both a low-valent lanthanide (e.g., Ytterbium, Yb) and a transition metal (e.g., Palladium, Pd; Platinum, Pt). researchgate.netnih.gov Further research has led to the formation of even more complex heterotrimetallic structures. researchgate.netnih.gov

Study of Reversible Electron Transfer: A significant focus is on the investigation of internal, reversible electron transfer within these taphen-bridged complexes. researchgate.netnih.gov Studies have demonstrated that the taphen ligand can act as a reservoir, accepting electrons from a reductive metal center (like a divalent lanthanide) and subsequently transferring them. This property is rare in organolanthanide chemistry and is critical for developing new reductive chemical processes. researchgate.netnih.gov

Stabilization of Reactive Intermediates: The electronic properties of the taphen ligand have been exploited to stabilize uncommon and highly reactive oxidation states in metals. For instance, its coordination to a palladium center in a heterobimetallic complex with ytterbium was shown to influence the stability of a Pd(IV) species, an important intermediate in catalytic cycles like C-C bond formation. acs.orgnih.govresearchgate.net The ability to isolate and study such intermediates provides valuable insights into reaction mechanisms.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 653-05-4 |

| Molecular Formula | C₁₀H₆N₄ |

| Molecular Weight | 182.18 g/mol |

| Melting Point | 225-230ºC |

| Boiling Point | 395.7ºC at 760 mmHg |

| Density | 1.395 g/cm³ |

| Topological Polar Surface Area | 51.6 Ų |

| Hydrogen Bond Acceptor Count | 4 |

Data sourced from available chemical databases. guidechem.com

Table 2: Selected Research Findings on this compound (taphen) Complexes

| Complex Type | Key Findings | Research Focus | Reference |

| (taphen)MMe₂ (M = Pd, Pt) | Synthesis and characterization of transition metal complexes with the taphen ligand. | Precursors for heterometallic systems. | researchgate.netnih.gov |

| Cp₂Yb(taphen)MMe₂ (M = Pd, Pt) | Synthesis of novel heterobimetallic lanthanide-transition metal complexes. Taphen acts as a redox non-innocent bridging ligand. | Electron transfer studies, organolanthanide chemistry. | researchgate.netnih.gov |

| {Cp₂Yb(taphen)MMe₂} (M = Pd, Pt) | Formation of heterotrimetallic complexes. Taphen ligand is doubly reduced, acting as a two-electron reservoir. | Reversible electron transfer, reductive chemistry, study of non-covalent interactions. | researchgate.netnih.gov |

| Cp*₂Yb(taphen)PdMe₂ + MeI | Taphen ligand modifies the electronic structure and tunes the stability of the resulting Pd(IV) intermediate after oxidative addition. | Stabilization of high-oxidation-state intermediates, catalytic mechanisms. | acs.orgnih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4/c1-3-7-9(11-5-1)10-8(14-13-7)4-2-6-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFMZFPFIUREDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)N=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409003 | |

| Record name | 4,5,9,10-Tetraazaphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-05-4 | |

| Record name | 4,5,9,10-Tetraazaphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of 4,5,9,10 Tetraazaphenanthrene As a Ligand

Ligand Properties of 4,5,9,10-Tetraazaphenanthrene

This compound (TAP) is a polyazaaromatic ligand that has garnered significant interest in coordination chemistry. Its unique electronic and structural features dictate its behavior when bound to a metal center.

This compound functions as a bidentate chelating ligand, coordinating to metal ions through two of its nitrogen atoms. This N,N'-chelation results in the formation of a stable five-membered ring with the metal center. This chelating effect is fundamental to the stability of the resulting metal complexes. In complexes such as those with copper(I), TAP is explicitly described as a bidentate N^N donor ligand. mpg.de The structure of these complexes confirms the coordination of the metal by the four nitrogen atoms of two TAP ligands. mpg.deresearchgate.net

A key feature of the TAP ligand is its redox non-innocence. nih.gov Unlike innocent ligands, where redox processes are centered on the metal, redox-active ligands like TAP can participate directly in electron transfer processes. mdpi.comnih.gov The presence of four electron-withdrawing nitrogen atoms makes the TAP ligand π-deficient. This π-accepting character is more pronounced than in analogous 1,10-phenanthroline ligands, leading to stronger metal-to-ligand back-bonding in its complexes. researchgate.net

The electronic structure of TAP complexes is characterized by the presence of low-energy π* molecular orbitals centered on the ligand. This feature has a profound impact on their spectroscopic properties. The coordination to a metal ion, particularly transition metals with filled or partially filled d-orbitals, leads to the possibility of metal-to-ligand charge-transfer (MLCT) transitions. mpg.deresearchgate.net

Upon photoexcitation, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. acs.org For example, theoretical calculations on Cu(I)-TAP complexes show that the lowest-energy electronic excitations are dominated by dπ(Cu) → π(TAP) MLCT transitions. mpg.de The energy of these transitions is lower for TAP complexes compared to their 1,10-phenanthroline analogues due to the stabilization of the ligand's π orbitals by the additional nitrogen atoms. researchgate.net This results in a bathochromic (red) shift of the absorption bands in the visible region of the spectrum.

Formation and Characterization of Metal Complexes with this compound

TAP and its derivatives form stable complexes with a wide range of transition metals.

Ruthenium(II) and Osmium(II): Ruthenium(II) polypyridyl complexes, including those with TAP, are extensively studied. nih.govsemanticscholar.org The tris-homoleptic complex, [Ru(TAP)₃]²⁺, has been synthesized and its spectroscopic and electrochemical properties characterized. acs.org Heteroleptic complexes, such as [Ru(TAP)₂(bpz)]²⁺ (where bpz is 2,2'-bipyrazine), have also been prepared to tune their photochemical properties. rsc.org These complexes are known to interact with biomolecules like DNA through intercalation and photo-induced electron transfer. rsc.orgacs.orgresearchgate.net Similarly, the osmium(II) complex [Os(TAP)₃]²⁺ has been synthesized and its properties compared with the ruthenium analogue, showing potential as a photoreagent for DNA. rsc.org Other Os(II) complexes with related polypyridyl ligands have also been explored for their photophysical properties. nih.govchemrxiv.orgresearchgate.net

Copper(I): Copper(I) forms homoleptic complexes with the general formula [Cu(TAP)₂]⁺. mpg.deresearchgate.net Single-crystal X-ray diffraction analysis of these complexes reveals a distorted tetrahedral geometry around the Cu(I) center, which is coordinated by the four nitrogen atoms from the two TAP ligands. mpg.de The ground state of these 3d¹⁰ complexes favors this tetrahedral geometry. mpg.de

Palladium(II) and Platinum(II)/(IV): While specific examples of Pd and Pt complexes with the parent this compound are less common in the provided literature, the coordination chemistry of these metals with other N-heterocyclic ligands is well-established. nih.govmdpi.comcore.ac.ukrsc.org Palladium(II) and Platinum(II) typically form square planar complexes, whereas Platinum(IV) favors an octahedral geometry. nih.govmdpi.com The formation of stable complexes with bidentate N,N'-chelating ligands like TAP is expected, following these geometric preferences.

The table below summarizes representative examples of metal complexes involving the this compound ligand and its general class.

| Complex Formula | Metal Ion | Coordination Geometry |

| [Ru(TAP)₃]²⁺ | Ru(II) | Octahedral |

| [Os(TAP)₃]²⁺ | Os(II) | Octahedral |

| [Cu(L)₂]⁺ (L = substituted TAP) | Cu(I) | Distorted Tetrahedral |

| [Pd(L)₂(H₂O)₂]²⁺ (L = related N,N' ligand) | Pd(II) | Square Planar (expected) |

| [Pt(L)Cl₄] (L = related N,N' ligand) | Pt(IV) | Octahedral (expected) |

The synthesis of metal complexes with TAP ligands generally involves the reaction of a suitable metal precursor with the ligand in a specific stoichiometric ratio.

Homoleptic Complexes: These complexes contain only one type of ligand. Their synthesis is typically straightforward. For example, the homoleptic copper(I) complex [Cu(TAP-derivative)₂][PF₆] is prepared by reacting the metal precursor [Cu(CH₃CN)₄][PF₆] with two equivalents of the corresponding substituted TAP ligand. mpg.de Similarly, the tris-homoleptic osmium(II) complex, [Os(tap)₃]²⁺, has been prepared and characterized. rsc.org The stoichiometry is typically 1:2 for tetrahedral or square planar metals (e.g., Cu(I), Pd(II)) and 1:3 for octahedral metals (e.g., Ru(II), Os(II)).

Heteroleptic Complexes: These complexes contain more than one type of ligand, allowing for fine-tuning of the complex's properties. The synthesis is often sequential. For instance, a precursor complex such as cis-[Ru(bpy)₂Cl₂] can be reacted with one equivalent of a TAP ligand to yield a heteroleptic complex of the type [Ru(bpy)₂(TAP)]²⁺. semanticscholar.org The stoichiometry of these complexes is precisely controlled by the synthetic route, leading to defined structures like [Ru(L¹)₂(L²)]²⁺ or [Ru(L¹)(L²)(L³)]²⁺. rsc.orgacs.org

Transition Metal Complexes (e.g., Ru(II), Os(II), Cu(I), Pd, Pt)

Coordination Geometries and Stereochemistry

The coordination of this compound (TAP) to metal centers gives rise to a variety of coordination geometries, largely influenced by the metal ion's size, electronic configuration, and the steric and electronic properties of other ligands in the coordination sphere. The total number of attachment points to the central metal is known as the coordination number, which typically ranges from 2 to 16, with 6 being the most common. libretexts.org

For transition metal complexes, TAP commonly acts as a bidentate chelating ligand, binding through the nitrogen atoms at positions 4 and 5. This chelation results in the formation of a stable five-membered ring with the metal ion. In many instances, particularly with octahedral metal centers like ruthenium(II), TAP participates in forming complexes with a general formula of [M(L)x(TAP)y]n+, where L represents other ligands. The resulting stereochemistry around the metal center can be complex, often leading to the formation of chiral structures. For example, in tris-chelate complexes such as [Ru(TAP)3]2+, the arrangement of the three TAP ligands around the ruthenium center results in a propeller-like structure that can exist as either a Δ (delta) or Λ (lambda) enantiomer.

The coordination geometry can deviate from the ideal octahedron depending on the specific ligands present. For instance, the presence of bulky co-ligands can induce distortions in the geometry. X-ray crystallography has been a pivotal technique in elucidating the precise coordination geometries and stereochemistry of TAP complexes.

Spectroscopic Characterization of this compound Metal Complexes

UV-Vis Absorption Spectroscopy and Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique for characterizing the electronic structure of this compound (TAP) metal complexes. libretexts.org The absorption spectra of these complexes are typically characterized by a series of bands corresponding to different electronic transitions. nih.govbath.ac.uk

The high-energy region of the spectrum, in the ultraviolet range, is generally dominated by intraligand (IL) transitions. These are π → π* transitions localized on the TAP ligand or other aromatic co-ligands. For TAP, these transitions are influenced by the presence of the four nitrogen atoms, which lower the energy of the π* orbitals.

In the visible region of the spectrum, metal-to-ligand charge-transfer (MLCT) bands are often observed. These transitions involve the promotion of an electron from a metal-based d-orbital to a π* orbital of the TAP ligand. researchgate.net The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the other ligands in the coordination sphere. The electron-accepting character of the TAP ligand, due to its nitrogen atoms, generally results in MLCT bands at lower energies compared to complexes with less electron-deficient ligands like 1,10-phenanthroline. researchgate.net This shift is indicative of the stabilization of the TAP-based π* orbitals.

For instance, in ruthenium(II) complexes, the MLCT transitions from the ruthenium d-orbitals to the TAP π* orbitals are prominent features in the visible spectrum. The specific wavelengths and intensities of these bands can be modulated by changing the ancillary ligands, which in turn affects the energy of the metal d-orbitals.

The table below summarizes typical electronic transitions observed in TAP metal complexes.

| Transition Type | Description | Typical Wavelength Range (nm) |

| Intraligand (IL) | π → π* transition localized on the TAP ligand or co-ligands. | 200 - 350 |

| Metal-to-Ligand Charge Transfer (MLCT) | d → π* transition from the metal center to the TAP ligand. | 350 - 600 |

Luminescence and Photophysical Properties (e.g., MLCT, IL states)

Many metal complexes of this compound (TAP) exhibit luminescence, a property that is intimately linked to the nature of their excited states. nih.gov The emission from these complexes often originates from either metal-to-ligand charge-transfer (MLCT) or intraligand (IL) excited states. nih.gov

The photophysical properties of these complexes are governed by the relative energies of the MLCT and IL states. nih.gov In many ruthenium(II) complexes of TAP, the lowest energy excited state is of MLCT character. Following excitation into higher energy states, rapid internal conversion and intersystem crossing populate the lowest triplet MLCT (³MLCT) state. Luminescence then occurs from this ³MLCT state back to the ground state. The energy and lifetime of this emission are sensitive to the solvent, temperature, and the specific ligands in the complex.

The presence of the electron-deficient TAP ligand plays a crucial role in determining the photophysical properties. The low-lying π* orbitals of TAP result in low-energy ³MLCT states. nih.gov This can lead to emission at longer wavelengths compared to complexes with other diimine ligands.

In some cases, an intraligand (³IL) excited state, localized on the TAP ligand or a co-ligand, may be close in energy to the ³MLCT state. Thermal equilibration between these two states can occur, leading to dual emission or a significant extension of the excited-state lifetime. nih.gov The spin-orbit coupling introduced by the heavy metal atom facilitates intersystem crossing and can lead to phosphorescence from the ³IL state.

The table below provides a general overview of the luminescence properties of TAP metal complexes.

| Property | Description | Typical Values |

| Emission Maximum (λem) | Wavelength at which the luminescence intensity is highest. | 550 - 750 nm |

| Excited-State Lifetime (τ) | Average time the complex remains in the excited state before returning to the ground state. | Nanoseconds to microseconds |

| Quantum Yield (Φ) | Efficiency of the conversion of absorbed photons to emitted photons. | 10⁻³ - 10⁻¹ |

The excited-state lifetime and emission intensity of this compound (TAP) metal complexes can be influenced by various dynamic processes that lead to non-radiative decay, collectively known as quenching. nih.gov These processes compete with the radiative decay (luminescence) pathway.

One significant quenching mechanism is energy transfer. If a suitable acceptor molecule is present in the vicinity of the excited complex, energy can be transferred from the excited complex to the acceptor, leading to a decrease in the luminescence of the complex. The efficiency of this process depends on the spectral overlap between the emission of the complex and the absorption of the acceptor, as well as the distance between them.

Electron transfer is another important quenching mechanism. The excited state of a TAP complex can be either a stronger oxidizing agent or a stronger reducing agent than its ground state. Consequently, the excited complex can be quenched by either accepting an electron from a donor molecule or donating an electron to an acceptor molecule. researchgate.net The feasibility of these photoinduced electron transfer reactions is governed by the redox potentials of the complex in its excited state and the redox potentials of the quencher.

For example, the luminescence of Ru(II)-diimine complexes has been shown to be quenched by various molecules, including methyl viologen and EDTA, through electron transfer processes. researchgate.net The rate of quenching can be influenced by factors such as pH and ionic strength. researchgate.net

Furthermore, intramolecular processes can also contribute to the non-radiative decay of the excited state. These can include vibrational relaxation and internal conversion, where the excited-state energy is dissipated as heat. In some cases, the excited state may undergo a chemical reaction, which also provides a non-radiative decay pathway.

Excited-State Redox Potentials

The metal-to-ligand charge-transfer (MLCT) excited states of complexes containing this compound (TAP) and its derivatives can exhibit potent redox properties. For instance, the excited states of certain copper(I) complexes with diimine ligands are generally strong reducing agents but poor oxidizing agents. However, studies have shown that reductive electron-transfer quenching is a significant pathway for ferrocenes reacting with the photoexcited states of Cu(tptap)₂⁺ (where tptap is 2,3,6,7-tetraphenyl-1,4,5,8-tetraazaphenanthrene) in methylene chloride. acs.org

A key factor influencing these excited-state redox potentials is the driving force of the reaction. The tptap complex demonstrates a driving force approximately 0.5 V greater than that of a related diisopropyl-phenanthroline complex, leading to electron transfer with a wider range of ferrocene derivatives. acs.org The self-exchange rate for this reductive quenching is also favorable, estimated at k** ≈ 5 × 10⁷ M⁻¹ s⁻¹, which is attributed to the phenyl substituents on the tptap ligand inhibiting structural distortions in both the ground and excited states. acs.org

The energy of the reactive excited state also plays a role. For the Cu(tptap)₂⁺ complex, the zero-zero energy of the reactive excited state is relatively low (³E₀₀ ≈ 1.7 V), making energy transfer to ferrocene a less competitive process compared to electron transfer. acs.org The redox potentials of ruthenium(II) polypyridyl complexes have been extensively studied, and the excited-state and redox properties of various substituted tetraphenylporphine carbonyl complexes of ruthenium(II) have been well-defined. bowdoin.edu

Structural and Spectroscopic Characterization

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound (TAP) complexes in solution. ¹H NMR spectra provide valuable information about the symmetry and electronic environment of the ligand upon coordination to a metal center.

For example, in heterobimetallic complexes of ytterbium and palladium containing the TAP ligand, ¹H NMR spectroscopy has been used to confirm the solution symmetry. researchgate.net In one such complex, the ¹H NMR spectrum in solution shows a C₂ᵥ symmetry, with distinct signals for the different protons of the TAP ligand. researchgate.net The chemical shifts of these signals are sensitive to the electronic structure of the complex, including the oxidation state of the metal centers and the distribution of electron density. researchgate.net

In organolanthanide chemistry, NMR has been instrumental in studying internal electron transfer processes. For instance, upon formation of a heterotrimetallic complex involving two ytterbium fragments and a (taphen)PtMe₂ motif, NMR data, in conjunction with other techniques, indicated that the ytterbium metal center is oxidized to its trivalent state, with an electron being transferred to the (taphen)PtMe₂ fragment. researchgate.net

Furthermore, the unambiguous assignment of signals in the ¹H NMR spectrum of the TAP ligand itself has been achieved through the synthesis and analysis of monodeuterated derivatives. researchgate.net This foundational understanding of the ligand's NMR signature is crucial for interpreting the spectra of its more complex metal derivatives.

X-ray Crystallography of Metal Complexes

Single-crystal X-ray diffraction is an indispensable technique for determining the precise solid-state structures of metal complexes containing this compound (TAP) and its derivatives. This method provides detailed information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

Studies on various metal complexes have revealed diverse coordination modes for the TAP ligand. For instance, in homoleptic copper(I) complexes with substituted 1,4,5,8-tetraazaphenanthrene ligands, X-ray analysis confirmed a distorted tetrahedral geometry around the copper center, with the metal ion coordinated to four nitrogen atoms from two TAP ligands. mpg.de Similarly, the structure of a silver(I) complex, Ag(TAP)₂(NO₃), showed a strongly folded and twisted square planar arrangement of the chelating ligands around the silver atom, with unequal Ag-N bond lengths. researchgate.net

In the realm of organolanthanide chemistry, X-ray crystallography has been crucial in characterizing novel heterobimetallic and heterotrimetallic complexes. For example, the crystal structures of complexes containing a low-valent lanthanide, the TAP ligand, and transition metal fragments like PdMe₂ and PtMe₂ have been determined. researchgate.netnih.gov These studies have revealed interesting structural features, including deviations from ideal symmetry in trinuclear complexes, which have been further investigated using quantum chemistry calculations to understand the role of non-covalent interactions. researchgate.netnih.gov

The detailed structural information obtained from X-ray crystallography is essential for understanding the electronic and reactive properties of these complexes. For instance, the geometry around the metal center can significantly influence the metal-to-ligand charge transfer (MLCT) excited states and subsequent photochemical or photophysical behavior.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry, are widely employed to investigate the redox properties of this compound (TAP) complexes. These studies provide valuable insights into the electron transfer capabilities of both the metal center and the ligand.

Complexes of TAP and its derivatives often exhibit reversible or quasi-reversible redox processes. For instance, cyclic voltammetry of copper(I) and silver(I) complexes with TAP and its methylated derivatives shows redox events associated with the metal center and the ligand. researchgate.net Similarly, iridium complexes with TAP ligands display an Ir(III)/Ir(IV) oxidation, followed by oxidation and reduction of the coordinated ligand. researchgate.net

The electron-withdrawing nature of the additional nitrogen atoms in the TAP ligand, compared to phenanthroline, influences the redox potentials of its complexes. This is evident in Group 6 metal carbonyl complexes, where the TAP ligand leads to more backbonding than in analogous 1,10-phenanthroline complexes. researchgate.net

In the context of organolanthanide chemistry, electrochemical studies have been instrumental in understanding the reversible electron transfer processes in heterobimetallic complexes containing TAP. researchgate.netnih.gov These studies, supported by theoretical calculations, help to elucidate the role of the TAP ligand as an electron reservoir.

The electrochemical behavior of these complexes is crucial for their potential applications in areas such as catalysis and molecular electronics, where controlled electron transfer is a key requirement.

Redox Chemistry and Electron Transfer Processes in this compound Complexes

Internal Electron Transfer Phenomena

In heterobimetallic complexes containing a low-valent lanthanide, the TAP ligand, and a transition metal fragment, the investigation of internal electron transfer has shown that the TAP ligand can behave as a two-electron reservoir. nih.gov However, in a coordinating solvent like tetrahydrofuran (B95107) (THF), it may only be capable of transferring back one electron. nih.gov This highlights the influence of the solvent environment on the electron transfer dynamics within the complex.

The study of such complexes has demonstrated that upon reduction, an electron can be transferred from a divalent lanthanide metal center to the fragment containing the TAP ligand and the transition metal. researchgate.net This process results in the oxidation of the lanthanide to its trivalent state. researchgate.net The ability of the TAP ligand to mediate this internal electron transfer is a key feature of these systems.

Reversible Electron Transfer in Organolanthanide Systems

The combination of the redox-active this compound (TAP) ligand with organolanthanide fragments has led to the development of systems exhibiting rare reversible electron transfer processes. researchgate.netnih.gov This reversibility is of significant interest for applications in reductive chemistry.

In novel heterobimetallic and heterotrimetallic complexes involving ytterbium, the TAP ligand, and palladium or platinum fragments, the TAP ligand has been shown to act as a two-electron reservoir. nih.gov The investigation into the reduction properties of these complexes has led to the formation of isostructural heterotrimetallic species containing two Cp*₂Yb fragments and a (taphen)MMe₂ (M = Pd, Pt) motif. researchgate.netnih.gov

These complexes are stable in non-coordinating solvents like toluene. nih.gov However, they can decompose in coordinating solvents such as tetrahydrofuran (THF). nih.gov The study of the internal electron transfer in these systems reveals that while the TAP ligand can accept two electrons, it may only transfer back one electron in the presence of a coordinating solvent. nih.gov This reversible electron transfer is a notable feature in organolanthanide chemistry and underscores the potential of these TAP-containing complexes in reductive chemical transformations. researchgate.netnih.gov

Oxidation and Reduction Potentials of Complexes

The incorporation of the this compound ligand, also known as pyrazino[2,3-f] chemrxiv.orgkhanacademy.orgphenanthroline, into metal complexes significantly influences their electrochemical properties. The pyrazine moiety, with its two additional nitrogen atoms compared to standard phenanthroline, imparts a strong electron-withdrawing character to the ligand. This electronic effect stabilizes the metal-centered d-orbitals and lowers the energy of the ligand-based lowest unoccupied molecular orbital (LUMO). Consequently, this modification affects both the metal- and ligand-centered redox processes.

Research into the electrochemical behavior of complexes containing this ligand provides insight into how it modulates oxidation and reduction events. A notable example is the iridium(III) complex, [Ir(F2ppy)2(ppl)][PF6], where F2ppy is 2-(2,4-difluorophenyl)pyridine and ppl is the this compound ligand. nih.gov

Cyclic voltammetry studies of this complex reveal distinct oxidation and reduction potentials. The oxidation event is typically assigned to the Ir(III)/Ir(IV) couple, while the reduction is associated with the ligand framework. For the [Ir(F2ppy)2(ppl)][PF6] complex, the first oxidation potential is observed at +1.25 V (versus Ag/AgCl). nih.gov This potential is influenced by the electronic properties of both the F2ppy and the ppl ligands.

The reduction potential for this complex is recorded at -1.21 V (vs. Ag/AgCl) and is attributed to the reduction of the electron-accepting this compound ligand. nih.gov The position of the nitrogen atoms in the pyrazine ring creates a low-lying LUMO, facilitating the acceptance of an electron. This is a key feature of complexes containing this ligand, making them suitable for applications where electron transfer from the complex is desired.

The electrochemical properties of the iridium(III) complex are detailed in the table below.

| Complex | Oxidation Potential, Eox (V vs. Ag/AgCl) | Reduction Potential, Ered (V vs. Ag/AgCl) |

|---|---|---|

| [Ir(F2ppy)2(ppl)][PF6] | 1.25 | -1.21 |

Theoretical calculations performed on such complexes corroborate the experimental findings, confirming that the highest occupied molecular orbital (HOMO) is typically distributed across the iridium metal center and the phenylpyridine ligands, while the LUMO is predominantly located on the this compound ligand. nih.gov This distribution explains the assignment of the oxidation process to the metal center and the reduction process to the tetraazaphenanthrene ligand. The significant energy gap between the HOMO and LUMO also influences the photophysical properties of these complexes. nih.gov

Theoretical and Computational Studies of 4,5,9,10 Tetraazaphenanthrene

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the properties of molecules like 4,5,9,10-tetraazaphenanthrene. rsc.orgresearchgate.netnih.gov These methods allow for the detailed examination of electronic structure, excited states, and other molecular characteristics.

Electronic Structure Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transitions. aimspress.com A smaller gap generally implies higher reactivity and easier electronic excitation.

For aza-aromatic compounds like this compound, the introduction of nitrogen atoms into the aromatic system significantly influences the energies of these frontier orbitals. The nitrogen atoms, being more electronegative than carbon, tend to lower the energy of the molecular orbitals, affecting the HOMO-LUMO gap and, consequently, the molecule's electronic properties.

Table 1: Representative Quantum Chemical Descriptors

| Property | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. A higher energy suggests a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. A lower energy suggests a better electron acceptor. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the molecule's stability and reactivity. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | The minimum energy required to remove an electron. | A lower value indicates it is easier to oxidize the molecule. |

| Electron Affinity (A) | The energy released when an electron is added. | A higher value indicates a greater ability to accept an electron. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | Influences the nature of chemical bonds it can form. |

| Hardness (η) | A measure of the resistance to charge transfer. | A higher value indicates greater stability. |

This table presents theoretical data based on general principles of aza-aromatic compounds and is for illustrative purposes.

Excited State Calculations and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their photophysical properties, such as absorption and emission spectra. rsc.orgrsc.orgdoi.org For this compound, TD-DFT calculations can elucidate the nature of electronic transitions, such as n→π* and π→π* transitions, which are characteristic of aza-aromatic systems.

These calculations can predict the wavelengths of maximum absorption and emission, as well as the oscillator strengths of these transitions, which relate to the intensity of the spectral bands. Understanding the excited-state behavior is crucial for applications in areas like organic light-emitting diodes (OLEDs) and photosensitizers.

Aromaticity Investigations of Substituted Derivatives

The aromaticity of a cyclic molecule is a key determinant of its stability and reactivity. For heterocyclic systems like this compound, the introduction of heteroatoms can significantly alter the aromatic character. Computational methods, such as the Nucleus-Independent Chemical Shift (NICS), are employed to quantify the aromaticity of different rings within a polycyclic system. nih.govunirioja.es

Non-Covalent Weak Interactions in Crystal Structures

In the solid state, the packing of molecules is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govrsc.orgnih.govmdpi.com Computational methods, including Hirshfeld surface analysis, can be used to visualize and quantify these weak interactions within the crystal lattice of this compound.

Understanding these interactions is vital for crystal engineering, as they determine the material's bulk properties, including its melting point, solubility, and electronic conductivity. For aza-aromatic compounds, the nitrogen atoms can participate in hydrogen bonding, which can significantly influence the crystal packing arrangement.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. sciencepg.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular aggregation, and interactions with other molecules, such as solvents or biological macromolecules. nih.govrsc.orgdntb.gov.ua

For this compound, MD simulations could be employed to study its aggregation behavior in solution, which is relevant for understanding its potential use in organic electronics. Additionally, these simulations can shed light on how the molecule interacts with its environment, providing a more realistic picture of its behavior in different media.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most likely reaction pathways. researchgate.netresearchgate.netmit.edu

For this compound, computational modeling could be used to investigate its reactivity towards various reagents. For example, it could predict the most favorable sites for electrophilic or nucleophilic attack, providing guidance for the synthesis of new derivatives with desired properties. Such studies are crucial for the rational design of new materials and functional molecules based on the this compound scaffold. nih.govbeilstein-journals.orgwm.edu

Reactivity and Derivatization of 4,5,9,10 Tetraazaphenanthrene

Functionalization of the 4,5,9,10-Tetraazaphenanthrene Backbone

The introduction of functional groups onto the TAP scaffold is crucial for tuning its photophysical properties, solubility, and biological activity. The primary strategies for its derivatization involve nucleophilic substitution reactions, taking advantage of the electron-poor character of the ring.

The electron-deficient nature of the this compound ring system makes it amenable to nucleophilic aromatic substitution reactions, particularly at the 9 and 10 positions. This reactivity allows for the introduction of a variety of functional groups.

A notable example is the synthesis of 9,10-disubstituted-1,4,5,8-tetraazaphenanthrene derivatives. For instance, the synthesis of photosensitizers bearing a 9,10-diamino-1,4,5,8-tetraazaphenanthrene backbone has been reported. rsc.org In this synthetic route, a precursor, 9-amino-10-nitro-1,4,5,8-tetraazaphenanthrene, is chelated to a metal center like Ruthenium(II) or Osmium(II). rsc.org Subsequently, the nitro group at the 10-position can be reduced to an amino group. rsc.org This process highlights a method of introducing amino functionalities onto the TAP core, which can then be further modified.

The general reactivity of related electron-deficient heteroaromatic systems suggests that other nucleophiles, such as alkoxides, thiolates, and carbanions, could potentially react with suitably activated TAP precursors (e.g., those bearing leaving groups like halogens at the 9 and 10 positions). However, detailed studies on a wide range of nucleophilic substitution reactions directly on the this compound backbone are not extensively documented in the reviewed literature. The primary focus has been on the synthesis of specific derivatives for coordination chemistry applications. rsc.org

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org These reactions are characteristic of electron-rich aromatic systems, such as benzene (B151609) and its derivatives.

The this compound ring system is highly electron-deficient due to the presence of four electronegative nitrogen atoms. This electron deficiency deactivates the aromatic ring towards electrophilic attack, making standard electrophilic aromatic substitution reactions challenging and generally not applicable. The lone pairs of the nitrogen atoms are integral to the aromatic system, and their protonation under the acidic conditions often required for EAS would further deactivate the ring.

A thorough review of the scientific literature did not yield specific examples of electrophilic aromatic substitution reactions being successfully performed on the this compound backbone or its simple derivatives. The inherent electronic properties of the TAP core make it a poor substrate for this type of reaction. Consequently, the functionalization of TAP is typically achieved through other synthetic routes, such as building the substituted ring system from functionalized precursors or through nucleophilic substitution reactions as described previously.

Reactions with Biological Macromolecules

Complexes containing the this compound ligand have garnered significant interest for their interactions with biological macromolecules, most notably nucleic acids. These interactions are often initiated by light, leveraging the unique photophysical properties of the TAP ligand when coordinated to a metal center, typically Ruthenium(II).

Ruthenium(II) complexes containing TAP ligands are known to be potent photosensitizers. nih.gov Upon absorption of light, they are promoted to an excited state that is a powerful oxidizing agent. researchgate.net This excited state can engage in photo-induced electron transfer (PET) with biological molecules. nih.gov Guanine (B1146940), having the lowest oxidation potential among the DNA bases, is a primary target for these photo-oxidizing agents. researchgate.netnih.gov

The interaction of excited Ru(II)-TAP complexes with guanosine (B1672433) monophosphate (GMP) or guanine residues within DNA leads to the transfer of an electron from the guanine to the excited complex. researchgate.net This process generates a guanine radical cation (G•+) and the reduced form of the complex. stfc.ac.uk The subsequent fate of the guanine radical cation can lead to various forms of DNA damage, including the formation of covalent adducts. nih.gov

A study involving a peptide-conjugated Ru(II)-bis-tap complex demonstrated that this photo-induced electron transfer from guanine quenches the luminescence of the ruthenium complex upon binding to DNA within the nucleus of live cells. nih.gov This observation confirms the direct electronic interaction between the TAP complex and guanine in a cellular environment.

The binding of metal complexes containing TAP ligands to DNA is a critical prerequisite for any subsequent photo-induced reactions. The mode of binding can significantly influence the efficiency and outcome of these reactions. While some complexes bind electrostatically to the phosphate (B84403) backbone of DNA, others can intercalate between the base pairs or bind in the grooves.

A high-resolution crystal structure of the complex Λ-[Ru(TAP)₂ (dppz)]²⁺ (where dppz is dipyridophenazine) bound to the DNA duplex d(TCGGCGCCGA) provides detailed insight into the binding mode. pnas.orgresearchgate.net This study revealed two distinct binding interactions:

Intercalation of the dppz ligand: The larger, more planar dppz ligand inserts itself between the DNA base pairs. pnas.org

Semi-intercalation of a TAP ligand: One of the TAP ligands wedges into the minor groove at a G-G step. pnas.org

This dual-binding mode results in a significant structural distortion of the DNA, inducing a 51° kink in the double helix. pnas.org This kinking is a consequence of the unstacking of base pairs to accommodate the semi-intercalated TAP ligand. pnas.org This structural perturbation highlights the profound impact such complexes can have on DNA architecture.

| Parameter | Description | Reference |

|---|---|---|

| Primary Binding Ligand | dipyridophenazine (dppz) | pnas.org |

| Secondary Binding Ligand | This compound (TAP) | pnas.org |

| Primary Binding Mode | Intercalation from the minor groove | pnas.org |

| Secondary Binding Mode | Semi-intercalation (wedging) in the minor groove | pnas.org |

| Induced DNA Kink Angle | 51° | pnas.org |

The photo-induced oxidation of guanine by excited TAP-containing complexes is a key step that can lead to the formation of irreversible covalent bonds between the complex and the DNA. researchgate.net This process, often referred to as photo-crosslinking, effectively anchors the complex to the nucleic acid.

The mechanism is believed to proceed as follows:

Photoexcitation of the Ru(II)-TAP complex bound to DNA.

Electron transfer from a nearby guanine base to the excited complex, forming a guanine radical cation (G•+) and a reduced complex. stfc.ac.uk

Subsequent chemical reactions of the highly reactive guanine radical cation can lead to the formation of a covalent adduct with the TAP ligand.

Studies have shown that Ru(II) complexes containing at least two TAP ligands are required to efficiently oxidize guanine and form these photoadducts. researchgate.net The formation of such covalent adducts represents a significant form of DNA damage, which can have profound biological consequences. Gel electrophoresis studies have confirmed that peptide conjugates of Ru(II)-tap complexes are capable of causing singlet oxygen-independent photodamage to plasmid DNA, which is consistent with a mechanism involving direct DNA oxidation and potential adduct formation. nih.gov

| Process | Description | Key Species Involved | Outcome | Reference |

|---|---|---|---|---|

| Photoexcitation | Absorption of a photon promotes the complex to a metal-to-ligand charge transfer (MLCT) excited state. | Ru(II)-TAP complex, photon (hν) | Excited state complex [Ru(II)-TAP] | researchgate.net |

| Electron Transfer | The excited complex oxidizes a guanine residue in DNA. | [Ru(II)-TAP], Guanine (G) | Guanine radical cation (G•+), Reduced complex [Ru(II)-TAP•⁻] | nih.govstfc.ac.uk |

| Covalent Adduct Formation | The reactive guanine radical cation forms a covalent bond with the TAP ligand. | G•+, TAP ligand | Permanent DNA-complex adduct | researchgate.net |

Photo-induced Reactions with Nucleic Acids (e.g., DNA, Guanosine Monophosphate)

Excited State Electron Transfer with Guanine

Complexes of this compound and its derivatives have been investigated for their potential in photoinduced electron transfer reactions, particularly with biologically relevant molecules like guanine. The unique electronic properties of the tetraazaphenanthrene scaffold, when incorporated into metal complexes, facilitate the absorption of light and subsequent engagement in redox processes.

The excited state of these complexes can act as a potent oxidant, capable of abstracting an electron from a suitable donor. Guanine, being the most easily oxidized of the DNA bases, is a primary target for such reactions. This process is of significant interest in the context of photodynamic therapy and the development of photosensitizers that can induce DNA damage upon light activation.

Research Findings:

A study on ruthenium(II) and osmium(II) photosensitizers featuring a 9,10-disubstituted-1,4,5,8-tetraazaphenanthrene backbone has provided insights into these electron transfer processes. rsc.org In this research, the excited-state quenching of these complexes by guanosine-5'-monophosphate (B10773721) (GMP) was examined. The investigation, conducted in aqueous buffered conditions, utilized nanosecond transient absorption spectroscopy to observe the reaction dynamics. rsc.org

The results demonstrated a reductive excited-state electron transfer from GMP to the photosensitizers. rsc.org This indicates that upon photoexcitation, the metal complex in its excited state accepts an electron from guanine, leading to the formation of a guanine radical cation and the reduced form of the metal complex. This initial photoreaction can trigger a cascade of further chemical events, potentially leading to DNA strand cleavage or other modifications.

The synthesis of these photosensitizers involved chelation of the 9,10-disubstituted-1,4,5,8-tetraazaphenanthrene ligand to the metal center. rsc.org It was noted that with Os(II), direct chelation of 9,10-diamino-1,4,5,8-tetraazaphenanthrene was successful, while with Ru(II), an alternative route involving the chelation of 9-amino-10-nitro-1,4,5,8-tetraazaphenanthrene followed by ligand reduction was necessary to avoid the formation of an o-quinonediimine derivative. rsc.org

The photophysical properties of the resulting complexes were found to be dependent on the coordination mode. Complexes chelated via the polypyridyl-type moiety displayed classical photophysical behavior. In contrast, the o-quinonediimine chelated Ru(II) analogues showed a red-shifted absorption at 520 nm and lacked photoluminescence at room temperature in acetonitrile. rsc.org

Table 1: Investigated Photosensitizers and Electron Transfer Observations

| Metal Center | Ligand Backbone | Quencher | Observation |

|---|---|---|---|

| Ruthenium(II) | 9,10-disubstituted-1,4,5,8-tetraazaphenanthrene | Guanosine-5'-monophosphate | Reductive excited-state electron transfer rsc.org |

| Osmium(II) | 9,10-disubstituted-1,4,5,8-tetraazaphenanthrene | Guanosine-5'-monophosphate | Reductive excited-state electron transfer rsc.org |

Catalytic Applications and Mechanistic Investigations

Photoredox Catalysis

While the principles of photoredox catalysis are well-established, involving the use of light to initiate single-electron transfer events and generate reactive intermediates, specific applications utilizing this compound as the primary photocatalyst are not extensively detailed in the reviewed literature. The general mechanism of photoredox catalysis involves the excitation of a photocatalyst by visible light, followed by either an oxidative or reductive quenching cycle where it interacts with a substrate. This generates radical ions that can participate in a variety of chemical transformations.

Oxidative Catalytic Applications

There is a lack of specific research findings detailing the use of this compound in oxidative catalytic applications within the scope of the conducted searches. Oxidative catalysis generally involves the use of a catalyst to facilitate the oxidation of a substrate, often with molecular oxygen or other oxidants.

Modulation of Transition Metal Reactivity via Redox-Active Ligands

The concept of using redox-active ligands to modulate the reactivity of transition metals is a significant area of research. nih.gov These ligands can store and transfer electrons, thereby influencing the catalytic cycle and enabling multi-electron transformations. nih.gov While this compound possesses the electronic characteristics of a redox-active ligand, specific studies detailing its role in modulating the reactivity of transition metals for catalytic applications were not prominently featured in the available research.

Advanced Research Applications and Emerging Trends

Applications in Materials Science

The dppz core is a subject of significant interest in materials science due to its exceptional photophysical properties and high thermal stability. nih.gov Derivatives of dppz are being explored for their utility in cutting-edge organic electronic devices and as components of novel emissive materials.

4,5,9,10-Tetraazaphenanthrene (dppz) is recognized as a versatile heterocyclic compound for applications in organic electronics. chemimpex.com Its structure is conducive to efficient charge transport and light emission, making it a promising candidate for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), also known as organic solar cells. chemimpex.com The inherent properties of the dppz framework contribute to the development of advanced electronic devices. chemimpex.com

Research has also shown that metal complexes incorporating functionalized dppz ligands have potential in this area. For instance, copper(I) complexes of dppz derivatives have been suggested for the fabrication of electroluminescent films, which are a key component of OLEDs. nih.gov The development of donor-acceptor molecules based on the dppz core has led to materials with excellent thermal stability, with decomposition temperatures exceeding 500°C, a critical feature for the longevity of electronic devices. nih.gov

| Device Type | Application of this compound (dppz) | Key Properties |

| OLEDs | Material for electroluminescent films | Efficient light emission, charge transport chemimpex.com |

| OPVs | Component in the active layer | Efficient charge transport chemimpex.com |

Aggregation-induced emission (AIE) is a phenomenon where non-emissive molecules in solution are induced to emit light intensely upon aggregation. This effect is often attributed to the restriction of intramolecular motions in the aggregated state. nih.gov While the broader phenanthrene (B1679779) scaffold has been incorporated into AIE-active materials, the direct application of this compound itself as an AIE-gen is not widely documented.

However, studies on related structures demonstrate the potential of the core concept. For example, phenanthrene derivatives conjugated with two tetraphenylethene (TPE) segments—a well-known AIE-active molecule—exhibit strong AIE characteristics. These compounds are non-emissive in pure tetrahydrofuran (B95107) (THF) but show strong sky-blue emissions in water-THF mixtures where they aggregate. nih.gov This effect is caused by the restriction of the intramolecular rotation of the TPE units upon aggregation. nih.gov

In a related phenomenon, a derivative of N,N′-diphenyl-dihydrodibenzo[a,c]phenazine, which shares a similar phenazine (B1670421) core, was found to be active for vibration-induced emission (VIE). rsc.org The fluorescence of this molecule is highly dependent on its conformation, a key feature in designing environmentally sensitive materials. rsc.org

Supramolecular Assemblies and Host-Guest Chemistry

The planar structure and potential for non-covalent interactions make dppz and its derivatives interesting candidates for the construction of complex supramolecular systems.

The process of molecular self-assembly, where molecules spontaneously form ordered structures, is a cornerstone of supramolecular chemistry. While specific studies on the self-assembly of unsubstituted this compound are limited, research on closely related phenazine derivatives provides significant insights into the potential behaviors.

A notable study utilized an adduct of N,N′-diphenyl-dihydrodibenzo[a,c]phenazine (DPAC), which has a core structure related to dppz, and a cysteine derivative. This molecule, DPAC-CystBu-DPAC, was shown to self-assemble and undergo a gradual transformation from a kinetically captured, metastable state to a more thermodynamically stable state over time. rsc.org A key feature of this research was the use of the DPAC moiety's conformation-dependent fluorescence to monitor the entire self-assembly process in real-time. The emission color changed continuously from orange-red to blue as the aggregates evolved, providing a visual method to track the supramolecular transformation. rsc.org This work highlights how the intrinsic properties of phenazine-type cores can be harnessed to both drive and report on complex self-assembly pathways. rsc.org

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule. The host's cavity and the guest's size and shape determine the specificity of their interaction. These interactions are fundamental to applications in sensing, catalysis, and separation. mdpi.com

Despite the well-defined structure of this compound, which suggests its potential as a host or guest molecule, specific research detailing its role in host-guest association and interactions is not extensively covered in the available literature. The study of how this particular molecule interacts with other chemical species to form stable host-guest complexes remains an area with potential for future exploration.

Bioconjugation and Biomedical Research (excluding therapeutic applications)

In biomedical research, dppz derivatives are primarily valued as fluorescent probes for imaging and sensing applications, leveraging their unique photophysical responses to their environment.

The development of fluorescent probes for biological imaging is a key application area for dppz. chemimpex.com Researchers have synthesized novel dppz derivatives to enhance their fluorescence properties for bio-imaging. For example, 7-(4-methoxybenzoylamino)dppz was developed and showed a high fluorescence quantum yield of 0.21 in dichloromethane, making it a promising candidate for a molecular probe. koreascience.kr

Furthermore, dppz derivatives have been engineered as photosensitizers for singlet oxygen generation. rsc.org Electron donor-acceptor-donor (D–A–D) type molecules based on the dppz core, particularly those with selenophene-containing side-arms, have demonstrated relatively efficient singlet oxygen generation. rsc.org The ability to generate singlet oxygen upon light irradiation is a valuable tool for studying cellular processes and biomolecular damage in a controlled manner, separate from any therapeutic intent.

The interaction of dppz metal complexes with biomolecules is also a significant area of fundamental research. Ruthenium(II), Rhenium(I), and Copper(I) complexes with functionalized dppz ligands have been synthesized to study their electronic properties and interactions, which can provide insights into biomolecular recognition processes. nih.gov

| Derivative/Complex | Research Application | Key Finding/Property |

| 7-(4-methoxybenzoylamino)dppz | Fluorescent Probe | High fluorescence quantum yield (Φ = 0.21) koreascience.kr |

| Dppz with selenophene (B38918) side-arms | Photosensitizer Research | Efficient singlet oxygen generation (ΦΔ = 0.173–0.255) rsc.org |

| Metal complexes (Ru, Re, Cu) of dppz | Biomolecular Interaction Studies | Provide platforms to study electronic effects and molecular recognition nih.gov |

Conjugation with Peptides for Cellular Uptake

There is currently a lack of specific published research on the conjugation of this compound with peptides to facilitate cellular uptake. This specific application for this isomer has not been detailed in the available scientific literature.

Development of DNA Photoprobes

Similarly, the development and application of this compound as a DNA photoprobe is not described in the current body of scientific research. While related molecules are studied for their interactions with DNA upon photoactivation, this particular isomer has not been a subject of such published studies.

As the field of chemical and biomedical research progresses, it is possible that future studies will elucidate the potential of this compound in these and other advanced applications.

Future Directions and Research Perspectives

Exploration of Novel Derivatization Strategies

Future research will undoubtedly focus on the synthesis of novel TAP derivatives to finely tune their electronic, photophysical, and steric properties. A primary direction will be the introduction of a wider variety of functional groups at the 9- and 10-positions of the TAP core. Building upon the synthesis of 9,10-disubstituted-1,4,5,8-tetraazaphenanthrene backbones, research can expand to include a broader range of electron-donating and electron-withdrawing groups. nih.gov This will allow for a more precise control over the ligand's photophysical properties. rsc.org

Another promising avenue is the development of synthetic routes to asymmetrically substituted TAP ligands. This would enable the creation of complexes with unique electronic and steric environments, potentially leading to novel reactivity and photophysical behaviors. Furthermore, the incorporation of TAP moieties into larger supramolecular assemblies and polymers is an area with significant potential for the development of new functional materials.

Investigation of New Coordination Environments and Metal Centers

The coordination chemistry of TAP has been predominantly explored with second and third-row transition metals, particularly ruthenium(II) and osmium(II). nih.govacs.org A significant future direction will be the investigation of TAP coordination with a broader range of metal centers. First-row transition metals, for instance, offer a more earth-abundant and cost-effective alternative for various applications.

Furthermore, the coordination of TAP and its derivatives with lanthanide ions presents an exciting frontier. Lanthanide complexes are renowned for their unique luminescent and magnetic properties. mdpi.comresearchgate.netrsc.org The strong sensitizing ability of aromatic N-heterocyclic ligands can be harnessed to enhance the characteristic f-f emission of lanthanide ions, leading to the development of novel probes for bio-imaging and advanced luminescent materials. nih.govmdpi.comresearchgate.netrsc.org The exploration of different coordination modes of TAP with lanthanides, including the formation of polynuclear complexes and coordination polymers, could lead to materials with tunable photophysical and magnetic properties. nih.govresearchgate.net

| Metal Center | Potential Research Focus | Desired Properties |

| First-Row Transition Metals | Development of earth-abundant catalysts and photosensitizers. | Cost-effectiveness, novel reactivity. |

| Lanthanide Ions | Synthesis of highly luminescent and magnetic materials. | Enhanced f-f emission, single-molecule magnet behavior. |

| Actinide Ions | Exploration of fundamental coordination chemistry. | Understanding of f-orbital bonding and reactivity. |

Deepening Mechanistic Understanding through Advanced Spectroscopy and Computation

A deeper understanding of the fundamental photophysical and electrochemical processes in TAP complexes is crucial for the rational design of new functional molecules. Future research will increasingly rely on a synergistic approach combining advanced spectroscopic techniques and high-level computational methods.

Time-resolved spectroscopic techniques, such as nanosecond transient absorption spectroscopy, will continue to be vital in elucidating the nature and dynamics of excited states. nih.govrsc.org These methods allow for the direct observation of transient species and the measurement of rates of electron transfer and other photochemical processes.

Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), will play an increasingly important role in predicting the electronic structure, absorption and emission spectra, and excited-state properties of new TAP complexes. researchgate.netdb-thueringen.denih.gov These theoretical studies can guide synthetic efforts by identifying promising target molecules with desired properties, thereby accelerating the discovery process. A combined experimental and theoretical approach will be essential for a comprehensive understanding of structure-property relationships in this class of compounds. nih.govresearchgate.net

Emerging Roles in Quantum Technologies and Advanced Functional Materials

The unique photophysical properties of TAP complexes, such as strong absorption in the visible region and long-lived excited states, make them promising candidates for a variety of advanced applications.

In the realm of advanced functional materials , the development of novel photosensitizers for applications in photodynamic therapy and solar energy conversion will remain a key research area. nih.govrsc.org The ability to tune the photophysical and redox properties of TAP complexes through ligand derivatization is a significant advantage in this context. Furthermore, the strong luminescence of some TAP-based complexes suggests their potential for use in organic light-emitting diodes (OLEDs), although more research is needed to develop efficient and stable devices.

Q & A

Q. What are the key synthetic strategies for preparing 4,5,9,10-tetraazaphenanthrene (TAPhen) and its derivatives?

TAPhen is typically synthesized via condensation reactions of aromatic diamines with glyoxal derivatives. Advanced modifications include alkylation or halogenation to enhance solubility or reactivity. For example, alkylated TAPhen derivatives (e.g., pyrene-fused azaacenes) are synthesized using pyrene tetraketone precursors to improve solubility in non-polar solvents . Functionalization with electron-withdrawing groups (e.g., bromine) enables further cross-coupling reactions for metal complexation .

Q. Methodological Note :

Q. How is TAPhen structurally characterized in coordination chemistry?

TAPhen’s coordination geometry is determined via X-ray crystallography and spectroscopic methods. In Ru(II) complexes, TAPhen acts as a planar, tetradentate ligand, with bond lengths (e.g., Ru–N ≈ 2.05 Å) confirming strong π-backbonding . Spectroscopic techniques like EPR and resonance Raman are used to monitor ligand-centered redox states and metal-ligand charge transfer (MLCT) transitions .

Table 1 : Key Structural Parameters for [Ru(TAPhen)₃]²⁺ Complexes

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Ru–N bond length | 2.05 ± 0.02 Å | X-ray diffraction | |

| MLCT absorption (λ_max) | 450–500 nm | UV-Vis | |

| Emission lifetime (τ) | 120–200 ns | Time-resolved luminescence |

Q. What are the fundamental photophysical properties of TAPhen-based metal complexes?

TAPhen exhibits strong absorption in the visible range (450–500 nm) due to MLCT transitions. Ru(II)-TAPhen complexes show long-lived excited states (τ ≈ 120–200 ns), enabling applications in photodynamic therapy (PDT). Luminescence quenching studies with guanosine-5′-monophosphate (GMP) reveal electron transfer rates near diffusion limits (k ≈ 10⁹ M⁻¹s⁻¹), critical for DNA oxidation .

Q. Methodological Note :

- Use time-resolved spectroscopy to differentiate MLCT from ligand-centered states.

- Compare quenching rates with nucleotides to identify electron transfer pathways .

Advanced Research Questions

Q. How does TAPhen facilitate photoinduced DNA damage in Ru(II) complexes?

Ru(II)-TAPhen conjugates generate singlet oxygen (¹O₂) and oxidized guanine radicals upon irradiation, inducing DNA strand breaks. Nuclear-localized Ru-TAPhen-peptide conjugates (e.g., Ru-NLS) exhibit enhanced PDT efficacy by targeting DNA in live cells. Confocal microscopy and gel electrophoresis confirm nuclear localization and photoinduced DNA damage .

Q. Key Findings :

Q. How can solvent polarity modulate reversible electron transfer in TAPhen-lanthanide complexes?

In heterometallic Yb-Pd-TAPhen complexes, electron transfer reversibility depends on solvent coordination. Non-coordinating solvents (e.g., toluene) stabilize reduced TAPhen⁻ states, while coordinating solvents (e.g., THF) favor oxidation. This solvent-dependent behavior is probed via cyclic voltammetry and EPR spectroscopy .

Table 2 : Solvent Effects on Redox Potentials (vs. SCE)

| Solvent | E₁/₂ (TAPhen⁰/⁻) | E₁/₂ (Yb²⁺/³⁺) |

|---|---|---|

| Toluene | -1.25 V | -2.10 V |

| THF | -1.45 V | -1.95 V |

Q. How to resolve contradictions in TAPhen’s redox behavior across studies?

Discrepancies in redox potentials or quenching rates may arise from ligand protonation states or counterion effects. For example:

Q. What design principles optimize TAPhen for catalytic applications?

TAPhen’s redox non-innocence enables dual roles as electron reservoir and ligand. In Pd/Yb-TAPhen systems, ligand pre-reduction enhances oxidative addition rates (e.g., with MeI). Key strategies:

Q. How to enhance TAPhen’s solubility for solution-processed materials?

Alkylation (e.g., 2-octyldodecyl chains) or PEGylation improves solubility without disrupting π-conjugation. For example, tetraalkylated TAPhen derivatives achieve >10 mg/mL solubility in toluene, enabling thin-film fabrication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。